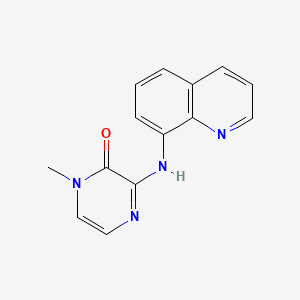

1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one

Description

1-Methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazin-2(1H)-one core substituted with a methyl group at position 1 and a quinolin-8-ylamino moiety at position 2. The pyrazinone scaffold is notable for its presence in bioactive molecules, including antimicrobial agents (e.g., aspergillic acid) and kinase inhibitors .

Properties

IUPAC Name |

1-methyl-3-(quinolin-8-ylamino)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-18-9-8-16-13(14(18)19)17-11-6-2-4-10-5-3-7-15-12(10)11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKYKSXRQPYONX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)NC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one typically involves the condensation of a quinoline derivative with a pyrazinone precursor. One common method includes the reaction of 8-aminoquinoline with 1-methylpyrazin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline or pyrazinone moieties are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce reduced quinoline or pyrazinone derivatives.

Scientific Research Applications

1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Key Findings

Impact of Substituents on Bioactivity: The quinolin-8-ylamino group in the target compound may enhance DNA-binding or kinase inhibition compared to simpler aryl groups (e.g., 4-fluorophenyl in ). Pyrimidine-linked quinolines (e.g., ) demonstrate antimicrobial activity, suggesting that electron-deficient substituents at position 3 favor interactions with microbial enzymes.

Synthetic Accessibility: Multicomponent Ugi reactions enable rapid assembly of pyrazinones with skeletal and stereochemical diversity, as demonstrated for dihydropyrazinones and piperazinones . Quinoline-pyrazinone hybrids may require stepwise condensation, as seen in the synthesis of 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one .

Biological Spectrum: Arylpyrazinones (e.g., ) target metabolic pathways (e.g., insulin secretion), while marine alkaloids with pyrazinone cores (e.g., dragmacidin D) exhibit antitumor and antifungal properties . The target compound’s dual pharmacophores (quinoline + pyrazinone) could synergize activities observed in isolated scaffolds.

Biological Activity

1-Methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazinone core with a quinoline moiety, which contributes to its unique chemical properties. The structure can be represented as follows:

The biological activity of 1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. It is believed to function as an enzyme inhibitor or receptor modulator , potentially affecting pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, derivatives of similar compounds have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL , indicating potent antibacterial effects .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 1-Methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one | 0.22 | 0.25 | Significant reduction compared to controls |

Anticancer Potential

Research indicates that this compound may possess anticancer properties by targeting specific cancer cell lines. The compound has been investigated for its ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This suggests a dual mechanism where it may disrupt DNA replication while also inhibiting folate metabolism, essential for cancer cell proliferation.

Study on Antimicrobial Efficacy

In a recent study, derivatives of 1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one were synthesized and tested for their antimicrobial efficacy. The results demonstrated that these derivatives exhibited significant bactericidal effects with low hemolytic activity (ranging from 3.23 to 15.22% ), indicating their potential as safe therapeutic agents .

Evaluation of Anticancer Activity

Another study focused on the anticancer potential of the compound, where it was found to significantly inhibit the growth of various cancer cell lines in vitro. The study highlighted the importance of structural modifications in enhancing the biological activity of similar compounds, suggesting that further optimization could lead to more potent analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step pathways, including:

- Condensation reactions between quinolin-8-amine and activated pyrazinone precursors.

- Temperature control (e.g., 60–80°C for cyclization) and solvent selection (polar aprotic solvents like DMF or DMSO) to enhance yields .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the structural identity of 1-methyl-3-(quinolin-8-ylamino)pyrazin-2(1H)-one confirmed post-synthesis?

- Analytical Workflow :

- X-ray crystallography resolves the dihedral angle between quinoline and pyrazinone rings, critical for assessing molecular planarity and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

- NMR spectroscopy identifies key protons: quinoline H-2 (δ 8.5–8.7 ppm), pyrazinone NH (δ 10.2–10.5 ppm), and methyl groups (δ 2.3–2.5 ppm) .

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]⁺) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

- Assay Design :

- Kinase inhibition assays (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ kits to measure IC₅₀ values .

- Cellular cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Receptor binding studies using surface plasmon resonance (SPR) to quantify affinity (KD) for targets like serotonin or adenosine receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Strategies :

- Systematic SAR analysis : Compare analogs with substituent variations (e.g., methyl vs. methoxy groups) to identify critical moieties for activity .

- Dose-range optimization : Test concentrations spanning 0.1–500 µM to account for off-target effects at higher doses .

- Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity for hypothesized pathways .

Q. What computational approaches predict the compound’s binding modes and pharmacokinetic properties?

- Modeling Workflow :

- Molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of biological targets (e.g., PDB ID: 4HJO) to identify key residues (e.g., hinge-region hydrogen bonds) .

- DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and nucleophilic/electrophilic sites .

- MD simulations (GROMACS) over 100 ns to assess stability of ligand-target complexes and solvent interactions .

Q. How does the compound’s stability vary under physiological or accelerated storage conditions?

- Experimental Design :

- Thermal gravimetric analysis (TGA) to determine decomposition temperature (>200°C suggests solid-state stability) .

- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic buffers (pH 1–13), and oxidative stress (H₂O₂) with HPLC-UV quantification of degradation products .

- Solution stability : Monitor in PBS (pH 7.4) and human plasma at 37°C over 48 hours .

Q. What reaction mechanisms govern key steps in its synthesis, such as cyclization or sulfonylation?

- Mechanistic Insights :

- Cyclization : Likely proceeds via nucleophilic aromatic substitution (SNAr), where the quinoline amine attacks a carbonyl-activated pyrazinone intermediate .

- Sulfonylation : Requires activation of sulfonyl chlorides with DMAP or pyridine to generate reactive intermediates .

- Byproduct mitigation : Use scavenger resins (e.g., QuadraPure™) to remove excess reagents during workup .

Q. How can researchers elucidate its interactions with biological targets at the atomic level?

- Advanced Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.